4-Aminoisoxazole hydrochloride 4-Aminoisoxazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 108511-98-4
VCID: VC21085427
InChI: InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
SMILES: C1=C(C=NO1)N.Cl
Molecular Formula: C3H5ClN2O
Molecular Weight: 120.54 g/mol

4-Aminoisoxazole hydrochloride

CAS No.: 108511-98-4

Cat. No.: VC21085427

Molecular Formula: C3H5ClN2O

Molecular Weight: 120.54 g/mol

* For research use only. Not for human or veterinary use.

4-Aminoisoxazole hydrochloride - 108511-98-4

Specification

CAS No. 108511-98-4
Molecular Formula C3H5ClN2O
Molecular Weight 120.54 g/mol
IUPAC Name 1,2-oxazol-4-amine;hydrochloride
Standard InChI InChI=1S/C3H4N2O.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H
Standard InChI Key DPDLVZSIELSTBG-UHFFFAOYSA-N
SMILES C1=C(C=NO1)N.Cl
Canonical SMILES C1=C(C=NO1)N.Cl

Introduction

Chemical Properties and Structure

Chemical Identity and Classification

4-Aminoisoxazole hydrochloride (CAS: 108511-98-4) is the hydrochloride salt of 4-aminoisoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms in its ring structure. The parent compound, 4-aminoisoxazole (CAS: 108511-97-3), features an amino group at the 4-position of the isoxazole ring. When protonated at the amino group, it forms the hydrochloride salt, which provides improved stability and solubility characteristics compared to the free base .

Physicochemical Properties

The molecular formula of 4-aminoisoxazole hydrochloride is C₃H₄N₂O·HCl with a molecular weight of 120.54 g/mol, while the parent compound (4-aminoisoxazole) has a molecular formula of C₃H₄N₂O and a molecular weight of 84.08 g/mol . The compound typically appears as a crystalline solid ranging from light brown to off-white in color .

Table 1: Chemical Identifiers and Properties of 4-Aminoisoxazole Hydrochloride and Its Parent Compound

Property4-Aminoisoxazole Hydrochloride4-Aminoisoxazole
CAS Number108511-98-4108511-97-3
Molecular FormulaC₃H₄N₂O·HClC₃H₄N₂O
Molecular Weight120.54 g/mol84.08 g/mol
IUPAC Name4-isoxazolamine hydrochloride1,2-oxazol-4-amine
InChI KeyDPDLVZSIELSTBG-UHFFFAOYSA-NCVCYZCBJCQXUCN-UHFFFAOYSA-N
SMILESC1=C(C=NO1)N.ClC1=C(C=NO1)N

The isoxazole ring includes a unique electronic environment characterized by high electron density at the amino group, making it a versatile intermediate in various chemical reactions . The hydrochloride salt form offers enhanced aqueous solubility and improved stability during storage and handling compared to the free base .

Synthesis Methods

Industrial Synthesis Approaches

The industrial production of 4-aminoisoxazole hydrochloride typically follows a multi-step process that includes nitration of isoxazole, followed by reduction and salt formation. A patent published in 2020 describes a mild synthesis method specifically designed to overcome safety limitations of traditional approaches .

Table 2: Mild Synthesis Method for 4-Aminoisoxazole Hydrochloride

StepProcessReagentsConditionsAdvantages
1NitrationIsoxazole, acetic acid, acetic anhydride, ammonium nitrateTemperature controlled (15-50°C)Milder than traditional sulfuric acid/fuming nitric acid methods
2ExtractionIce water, ethyl acetateRoom temperatureIsolates 4-nitroisoxazole
3ReductionEthanol, concentrated HCl, 5% palladium carbon40-50°C, 1.0-1.5 MPa, 10-14 hoursControlled hydrogenation
4IsolationCooling to 0-10°C, filtering, washing with glacial ethanolCold temperatureYields purified product

This method represents a significant improvement over traditional approaches that employ the mixture of sulfuric acid and fuming nitric acid, which can be dangerous due to strong oxidizing properties and exothermic reactions. The patented approach uses a weaker acetic anhydride-acetic acid system as a dehydrating agent and ammonium nitrate as the nitryl source, resulting in safer operating conditions with improved yields .

Alternative Synthesis Routes

Several alternative methods have been reported for synthesizing 4-aminoisoxazole and its hydrochloride salt:

Table 3: Alternative Synthesis Approaches for 4-Aminoisoxazole

MethodKey ReagentsReaction ConditionsNotesSource
Zinc Reduction4-Nitroisoxazole, ammonium chloride, zinc0-5°C, 2 hours in waterExtracts with ethyl acetate
Heterocyclizationβ-aryl-substituted vinylketones, tert-butyl nitriteWater as key reagentUsed for preparing 4-acylaminoisoxazole derivatives
Pyridine-Mediated Coupling4-Aminoisoxazole, pyridine, coupling partnersVarious temperatures and timesUsed for derivative formation rather than direct synthesis

For laboratory-scale preparations, the zinc reduction method offers a practical approach, avoiding the need for high-pressure hydrogenation equipment .

Research Applications

As a Chemical Building Block

4-Aminoisoxazole hydrochloride serves as a valuable building block in organic synthesis, particularly for creating pharmaceutically active compounds. The amino group provides a versatile handle for further functionalization through various reactions including acylation, alkylation, and condensation .

Table 4: Key Reactions Using 4-Aminoisoxazole Hydrochloride

Reaction TypeReagentsReaction ConditionsProduct ClassApplication
AcylationPhenyl chloroformate, pyridine0°C to room temperature in THFCarbamatesPharmaceutical intermediates
Amide FormationCarboxylic acids, EDC, HOBTRoom temperature in DMFAmidesDrug candidates
Coupling with HeterocyclesHeterocyclic carboxylic acids, coupling agents50°C in pyridineComplex heterocyclesBiological evaluation

The versatility of 4-aminoisoxazole hydrochloride in these transformations makes it particularly valuable in medicinal chemistry for the rapid generation of compound libraries for screening .

Development of Bioactive Compounds

Several studies demonstrate the utility of 4-aminoisoxazole hydrochloride in creating compounds with significant biological activities:

  • In a 2022 study, novel 4-acylaminoisoxazoles were designed and prepared as antimitotic agents, with compounds showing activity against human lung carcinoma A549 cells .

  • Multiple patents describe the use of 4-aminoisoxazole derivatives in pharmaceutical applications, particularly as intermediates for creating drug candidates .

The amino group's reactivity allows for selective functionalization, enabling researchers to create diverse compound libraries for biological screening and structure-activity relationship studies .

Biological Activities

Anticancer Properties

Derivatives of 4-aminoisoxazole have demonstrated significant anticancer activity through various mechanisms. A particularly noteworthy example is 4-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (compound 1aa), which has shown:

  • Stimulation of partial depolymerization of microtubules in human lung carcinoma A549 cells

  • Inhibition of cell growth with IC₅₀ value of 0.99 μM

  • Reduction in cell viability with IC₅₀ value of 0.271 μM

Structure-activity relationship studies revealed that the 3,4,5-trimethoxyphenyl residue is a critical structural element determining efficacy against both tubulin and other molecular targets .

Other 4,5-diarylisoxazole compounds have shown activity as Hsp90 inhibitors, demonstrating potent antiproliferative effects against various cancer cell lines. Some compounds have exhibited Hsp90 binding potency as low as 14 nM with strong tumor growth suppression in human glioblastoma xenograft models .

Anti-inflammatory and Analgesic Activities

Isoxazole derivatives, including those derived from 4-aminoisoxazole, have demonstrated significant anti-inflammatory and analgesic properties. These effects are often mediated through:

  • Selective inhibition of cyclooxygenase-2 (COX-2), with some compounds showing IC₅₀ values under 1 μM

  • Inhibition of leukotriene biosynthesis through targeting 5-lipoxygenase activating protein (FLAP)

  • Dual inhibition of p38α MAP kinase and CK1δ, key enzymes in inflammatory pathways

Table 5: Anti-inflammatory Activities of Selected Isoxazole Derivatives

Compound ClassTargetEffectPotencyPotential Applications
4,5-Diphenyl-4-isoxazolinesCOX-2Selective inhibitionVariableInflammatory disorders
4,5-Diaryloisoxazol-3-carboxylic acidsFLAPInhibition of leukotriene biosynthesisIC₅₀ 0.24 μMAsthma, allergies
3,4-Diaryl isoxazolesp38α MAP kinase and CK1δDual inhibitionHigh potencyRheumatoid arthritis

These activities highlight the potential of 4-aminoisoxazole-derived compounds in treating inflammatory conditions, particularly where selective COX-2 inhibition is beneficial .

Antimicrobial Activity

Various isoxazole derivatives have demonstrated antimicrobial properties against both bacteria and fungi. While specific data on 4-aminoisoxazole hydrochloride itself is limited, structurally related compounds have shown:

  • Antibacterial activity against organisms including B. subtilis, S. aureus, and E. faecalis

  • Antifungal properties against Aspergillus species, Candida species, and C. neoformans

  • Activity against both gram-positive and gram-negative bacteria

The antimicrobial mechanism appears to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes, though the precise mode of action varies depending on the specific structural modifications .

Future Research Directions

The versatility and biological potential of 4-aminoisoxazole hydrochloride suggest several promising research directions:

  • Development of more efficient and environmentally friendly synthesis methods

  • Further exploration of structure-activity relationships to optimize biological activities

  • Targeted design of compounds for specific therapeutic applications

  • Investigation of novel combination therapies leveraging the multi-target potential of isoxazole derivatives

  • Expansion into emerging therapeutic areas such as immunomodulation and neurodegenerative diseases

The compound's documented activity in anticancer, anti-inflammatory, and antimicrobial applications provides a solid foundation for these future research endeavors .

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